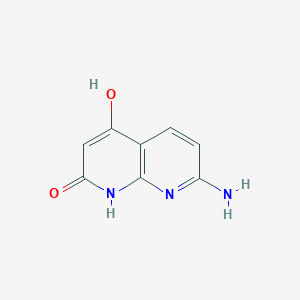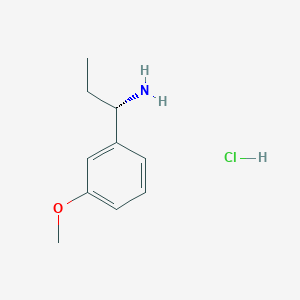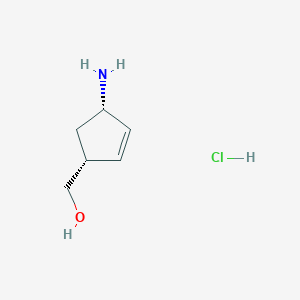
7-氨基-1,8-萘啶-2,4-二醇
描述
7-Amino-1,8-naphthyridine-2,4-diol is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Amino-1,8-naphthyridine-2,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Amino-1,8-naphthyridine-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-1,8-naphthyridine-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
降压应用
7-氨基-1,8-萘啶衍生物已被确定为潜在的降压剂。 它们调节血压的能力使其在开发治疗高血压的新药方面具有价值 .
抗心律失常作用
这些化合物还表现出抗心律失常的特性,表明它们可用于纠正不规则的心跳。 通过稳定心脏的电活动,它们可以被纳入治疗各种心律失常的方案 .
除草剂解毒剂
在农业中,7-氨基-1,8-萘啶-2,4-二醇衍生物可以充当除草剂解毒剂。 这些物质通过增强作物解毒除草剂的能力来保护作物,从而防止作物受到损害,同时控制杂草 .
免疫刺激特性
这些衍生物的免疫刺激潜力使其成为增强免疫反应的候选者。 这种应用在开发需要增强免疫激活的疫苗或治疗方法方面可能特别有用 .
抗菌和抗病毒活性
研究表明,7-氨基-1,8-萘啶化合物具有抗菌和抗病毒活性。 它们可用于通过抑制细菌和病毒的生长来治疗感染 .
抗癌研究
这些萘啶衍生物已被探索其抗癌特性。 它们干扰癌细胞增殖的能力为开发新型肿瘤治疗方法带来了希望 .
神经疾病治疗
这些化合物在治疗诸如阿尔茨海默病,多发性硬化症和抑郁症等神经疾病方面具有潜力。 它们的神经保护作用可以为管理这些疾病带来新的方法 .
基因组测序
1,8-萘啶-2,7-二胺,一种相关的化合物,已被设计用于读取DNA碱基对进行基因组测序。 它通过氢键与A:T和G:C碱基对形成稳定的三联体的能力可以彻底改变DNA测序技术 .
作用机制
Target of Action
It’s known that 1,8-naphthyridines, a class of compounds to which 7-amino-1,8-naphthyridine-2,4-diol belongs, have diverse biological activities . They have been used as antihypertensives, antiarrhythmics, herbicide safeners, and immunostimulants .
Mode of Action
It’s suggested that naphthyridine molecules can function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of dna base pairs . This suggests that the compound may interact with DNA base pairs through hydrogen bonding .
生化分析
Biochemical Properties
7-Amino-1,8-naphthyridine-2,4-diol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper ions, leading to the quenching of its fluorescence emission . Additionally, 7-Amino-1,8-naphthyridine-2,4-diol can interact with DNA, forming hydrogen bonds with base pairs, which may affect DNA stability and function . These interactions highlight the compound’s potential as a biochemical probe and therapeutic agent.
Cellular Effects
The effects of 7-Amino-1,8-naphthyridine-2,4-diol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular functions such as proliferation and apoptosis . Moreover, 7-Amino-1,8-naphthyridine-2,4-diol’s ability to form complexes with metal ions can impact cellular metabolism by altering the activity of metalloenzymes . These cellular effects underscore the compound’s potential in biomedical research and drug development.
Molecular Mechanism
The molecular mechanism of action of 7-Amino-1,8-naphthyridine-2,4-diol involves several key interactions at the molecular level. This compound can bind to biomolecules such as DNA and proteins, influencing their structure and function . For instance, its binding to DNA can stabilize or destabilize specific regions, affecting gene expression and replication . Additionally, 7-Amino-1,8-naphthyridine-2,4-diol can inhibit or activate enzymes by forming complexes with metal ions, thereby modulating enzymatic activity . These molecular interactions provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-1,8-naphthyridine-2,4-diol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Over time, 7-Amino-1,8-naphthyridine-2,4-diol may undergo degradation, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have provided valuable insights into the compound’s stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 7-Amino-1,8-naphthyridine-2,4-diol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced DNA stability and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of 7-Amino-1,8-naphthyridine-2,4-diol.
Metabolic Pathways
7-Amino-1,8-naphthyridine-2,4-diol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these pathways is crucial for optimizing the therapeutic use of 7-Amino-1,8-naphthyridine-2,4-diol.
Transport and Distribution
The transport and distribution of 7-Amino-1,8-naphthyridine-2,4-diol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 7-Amino-1,8-naphthyridine-2,4-diol in specific tissues, affecting its overall activity and efficacy .
Subcellular Localization
The subcellular localization of 7-Amino-1,8-naphthyridine-2,4-diol is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications and targeting signals can direct 7-Amino-1,8-naphthyridine-2,4-diol to specific organelles, affecting its biochemical activity and cellular effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWBJEGNZIUWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715682 | |
| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-91-8 | |
| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)







![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)



